molecular formula C21H21N3O2S B11376547 N-(4-morpholinophenyl)-2-(2-phenylthiazol-4-yl)acetamide

N-(4-morpholinophenyl)-2-(2-phenylthiazol-4-yl)acetamide

Cat. No.: B11376547
M. Wt: 379.5 g/mol
InChI Key: BXWCOTKPKUXLSL-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Formation of the Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(morpholin-4-yl)phenyl]-2-(2-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.

    N-[4-(piperidin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, phenyl group, and thiazole ring together in one molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C21H21N3O2S/c25-20(14-18-15-27-21(23-18)16-4-2-1-3-5-16)22-17-6-8-19(9-7-17)24-10-12-26-13-11-24/h1-9,15H,10-14H2,(H,22,25)

InChI Key

BXWCOTKPKUXLSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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